(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-3-methylbutan-1-amine
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Overview
Description
1-(5-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-3-METHYLBUTAN-1-AMINE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a sulfanyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-3-METHYLBUTAN-1-AMINE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the oxadiazole intermediate with a suitable thiol or disulfide compound.
Attachment of the Amine Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(5-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-3-METHYLBUTAN-1-AMINE can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Acyl chlorides, aldehydes, ketones.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Substitution Products: Amides, imines.
Scientific Research Applications
1-(5-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-3-METHYLBUTAN-1-AMINE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Agrochemicals: Investigated for its potential as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1-(5-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-3-METHYLBUTAN-1-AMINE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels that are critical for biological processes.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or alter membrane permeability, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar ring structures but different substituents.
Sulfonamide Derivatives: Compounds with similar sulfanyl groups but different core structures.
Uniqueness
1-(5-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-3-METHYLBUTAN-1-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C14H17Cl2N3OS |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
(1S)-1-[5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C14H17Cl2N3OS/c1-8(2)6-12(17)13-18-19-14(20-13)21-7-9-10(15)4-3-5-11(9)16/h3-5,8,12H,6-7,17H2,1-2H3/t12-/m0/s1 |
InChI Key |
HQXSJBGYQWMNLG-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C1=NN=C(O1)SCC2=C(C=CC=C2Cl)Cl)N |
Canonical SMILES |
CC(C)CC(C1=NN=C(O1)SCC2=C(C=CC=C2Cl)Cl)N |
Origin of Product |
United States |
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